An In-depth Technical Guide to the Physicochemical Properties of N-Hydroxy-5-norbornene-2,3-dicarboximide
An In-depth Technical Guide to the Physicochemical Properties of N-Hydroxy-5-norbornene-2,3-dicarboximide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) is a pivotal reagent in synthetic organic chemistry, most notably for its role as a coupling additive in peptide synthesis to mitigate racemization. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its mechanism of action as an antiviral agent. The information is presented to support researchers and professionals in drug development and materials science in the effective application of this compound.
Physicochemical Properties
N-Hydroxy-5-norbornene-2,3-dicarboximide is a white to off-white crystalline solid.[1][2] It is sparingly soluble in water but soluble in organic solvents such as ethanol (B145695) and a mixture of tetrahydrofuran (B95107) and dioxane.[1][2][3] The compound exists as endo and exo stereoisomers, which can be distinguished by their spectroscopic characteristics. The physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉NO₃ | [4] |
| Molecular Weight | 179.17 g/mol | [4] |
| Melting Point | 163-173 °C | [4] |
| Boiling Point (estimated) | 311.69 °C | [2] |
| Density (estimated) | 1.2822 g/cm³ | [2] |
| pKa (predicted) | 9.00 ± 0.20 | [2] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Solubility | Soluble in ethanol | [2] |
| Storage | Store at room temperature | [2] |
Experimental Protocols
Synthesis of N-Hydroxy-5-norbornene-2,3-dicarboximide
The synthesis of N-Hydroxy-5-norbornene-2,3-dicarboximide is typically achieved through the reaction of 5-norbornene-2,3-dicarboxylic anhydride (B1165640) with hydroxylamine (B1172632).[5] The stereochemistry of the product (endo or exo) is dependent on the stereochemistry of the starting anhydride.
General Procedure for Synthesis: [6]
-
To 24.6 g of 5-norbornene-2,3-dicarboxylic acid anhydride, add 30 ml of water.
-
While cooling the mixture to below 20 °C, add 10.6 g of sodium carbonate, followed by 13.9 g of hydroxylamine hydrochloride.
-
Stir the mixture at room temperature for 1 hour.
-
Heat the reaction mixture to 60-70 °C and maintain for 1 hour.
-
After cooling to room temperature, collect the N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide product by filtration.
Synthesis Workflow
Characterization Protocols
Sample Preparation (General Procedure): [7]
-
Weigh approximately 10 mg of the N-Hydroxy-5-norbornene-2,3-dicarboximide sample into a clean vial.
-
Add 600 µL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
Use a vortex mixer to ensure the complete dissolution of the sample.
-
Carefully transfer the solution into a 5mm NMR tube using a pipette.
¹H NMR Spectroscopy (Typical Parameters):
-
Spectrometer: 400 MHz
-
Solvent: DMSO-d6
-
Reference: Tetramethylsilane (TMS) at 0 ppm. The residual solvent peak for DMSO-d5 appears at approximately 2.50 ppm.[5][8]
-
Expected Chemical Shifts (endo isomer): δ 10.50 (s, 1H, -OH), 6.07-6.03 (m, 2H, H-5, H-6), 3.28-3.25 (m, 2H, H-2, H-3), 3.25-3.21 (m, 2H, H-1, H-4), 1.57 (d, J = 8.65Hz, 1H, H-7exo), 1.48 (d, J = 8.65Hz, 1H, H-7endo).
¹³C NMR Spectroscopy (Typical Parameters):
-
Spectrometer: 100 MHz
-
Solvent: DMSO-d6
-
Reference: The central peak of the DMSO-d6 septet at 39.52 ppm.[5]
-
Expected Chemical Shifts (endo isomer): δ 172.91 (C=O, 2C), 134.37 (CH, C-5, C-6), 51.01 (CH₂, C-7), 43.85 (CH, C-1, C-4), 42.10 (CH, C-2, C-3).
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy (General Procedure): [9]
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid N-Hydroxy-5-norbornene-2,3-dicarboximide sample onto the crystal.
-
Apply pressure using the swivel press to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the crystal with a suitable solvent (e.g., isopropanol) after the measurement.
Direct Infusion Electrospray Ionization (ESI)-MS (General Procedure): [2]
-
Prepare a dilute solution of N-Hydroxy-5-norbornene-2,3-dicarboximide in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1-10 µM.
-
Load the solution into a syringe and place it on a syringe pump.
-
Infuse the sample directly into the ESI source of the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in the appropriate ion mode (positive or negative).
Application in Peptide Synthesis
N-Hydroxy-5-norbornene-2,3-dicarboximide is widely used as an additive in carbodiimide-mediated peptide coupling reactions to suppress racemization and improve yield and purity.
Peptide Coupling using HONB and Diisopropylcarbodiimide (DIC):
-
Dissolve the N-protected amino acid (1 mmol) in anhydrous DMF (10 mL).
-
Add N-Hydroxy-5-norbornene-2,3-dicarboximide (1.1 mmol) and DIC (1.1 mmol) in one portion at 0 °C.
-
Stir the reaction mixture for 5 minutes at 0 °C.
-
Add the amino acid ester or amide (1 mmol) to the mixture.
-
Stir the reaction for an additional 36 hours at 4 °C.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Peptide Coupling using HONB and Dicyclohexylcarbodiimide (DCC): [3]
-
To an ice-cold solution of the N-protected amino acid and N-Hydroxy-5-norbornene-2,3-dicarboximide in a suitable solvent (e.g., a 1:1 v/v mixture of tetrahydrofuran and dioxane), add DCC with stirring.
-
Continue stirring in the cold for 30 minutes, then at room temperature for 2 hours.
-
The byproduct, N,N'-dicyclohexylurea (DCU), precipitates and can be removed by filtration.
-
The filtrate containing the activated ester can then be reacted with the desired amino component.
Peptide Coupling Workflow
Mechanism of Action: Antiviral Activity
N-Hydroxy-5-norbornene-2,3-dicarboximide has been reported to exhibit antiviral activity, particularly against the Human Immunodeficiency Virus (HIV), by inhibiting the reverse transcriptase enzyme.[2] This positions it within the class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site.[1] This binding induces a conformational change in the enzyme, which restricts the mobility of the "thumb" and "finger" subdomains. This altered conformation distorts the active site, thereby inhibiting the polymerization of viral DNA from the RNA template.[1]
HIV RT Inhibition by HONB
References
- 1. Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational plasticity of the NNRTI-binding pocket in HIV-1 reverse transcriptase - A fluorine NMR study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Animated HIV Science [animatedhivscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational Changes in HIV-1 Reverse Transcriptase Induced by ...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
